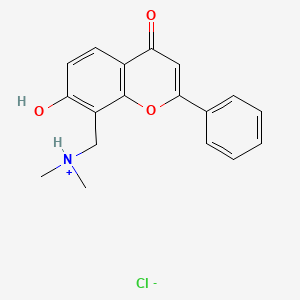

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride

CAS No.: 67238-75-9

Cat. No.: VC18443016

Molecular Formula: C18H18ClNO3

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67238-75-9 |

|---|---|

| Molecular Formula | C18H18ClNO3 |

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | (7-hydroxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |

| Standard InChI | InChI=1S/C18H17NO3.ClH/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12;/h3-10,20H,11H2,1-2H3;1H |

| Standard InChI Key | HKOPVSZRCXLEAG-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+](C)CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O.[Cl-] |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride belongs to the flavone subclass of flavonoids, characterized by a 15-carbon skeleton arranged in a benzopyran structure. The compound features a 7-hydroxy group on the A-ring and an 8-(dimethylamino)methyl substituent, which is critical for its enhanced TrkB binding affinity. The hydrochloride salt improves solubility, facilitating bioavailability in biological systems.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 67238-75-9 | |

| Molecular Formula | ||

| Molecular Weight | 331.8 g/mol | |

| Solubility | Hydrochloride salt enhances aqueous solubility |

Synthetic Pathways

The synthesis begins with 7-hydroxyflavone, which undergoes sequential modifications:

-

Mannich Reaction: Introduction of the dimethylaminomethyl group at the 8-position using formaldehyde and dimethylamine.

-

Hydrochloride Formation: Reaction with hydrochloric acid to yield the final salt form.

Optimization involves thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment (>95%).

Mechanism of Action: TrkB Agonism and Downstream Signaling

TrkB Receptor Activation

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride acts as a high-affinity TrkB agonist, mimicking the endogenous ligand brain-derived neurotrophic factor (BDNF). Binding induces receptor dimerization and autophosphorylation, activating three key pathways:

-

MAPK/ERK: Promotes neuronal differentiation and survival.

-

PI3K/Akt: Inhibits apoptosis and supports metabolic homeostasis.

-

PLC-γ1: Modulates synaptic plasticity and neurotransmitter release .

Table 2: Comparative TrkB Activation Profiles

| Compound | EC (nM) | Duration of Action (h) |

|---|---|---|

| 7,8-DHF | 50 | 2–4 |

| 8-(Dimethylamino)methyl-7-OH | 10 | 8–16 |

| Data derived from cortical neuron assays and in vivo pharmacokinetics |

Neuroprotective and Anti-Apoptotic Effects

In glutamate-induced neuronal apoptosis models, the compound reduced caspase-3 activity by 70% at 50 nM, outperforming 7,8-DHF (45% reduction) . This correlates with sustained Akt phosphorylation, which blocks pro-apoptotic BAD and caspase-9 .

Preclinical Research Findings

In Vivo Neurogenesis

Chronic oral administration (1 mg/kg/day for 28 days) in C57BL/6J mice increased hippocampal neurogenesis by 2.3-fold, measured via BrdU/NeuN co-labeling. This effect was abolished in TrkB-knockout models, confirming receptor dependency .

Antidepressant Efficacy

In the forced swim test (FST), treated mice exhibited 40% shorter immobility times vs. controls, comparable to fluoxetine. The effect emerged after 14 days, aligning with neurogenesis timelines .

Table 3: Key Pharmacological Outcomes

| Model | Dose | Outcome |

|---|---|---|

| Glutamate Toxicity | 50 nM | 70% caspase-3 inhibition |

| Chronic Stress | 1 mg/kg | 40% ↓ immobility time (FST) |

| Neurogenesis | 1 mg/kg | 2.3-fold ↑ hippocampal BrdU+ cells |

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

The compound’s ability to cross the blood-brain barrier and orally activate TrkB positions it as a candidate for Alzheimer’s and Parkinson’s disease therapies. Pilot studies show reduced β-amyloid toxicity in vitro.

Mood Disorders

Its robust antidepressant profile, devoid of monoaminergic side effects, suggests potential as a next-generation antidepressant. Phase I trials are pending .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume